2-Amino-5-chloropyridine
Overview
Description
2-Amino-5-chloropyridine is a beige to beige-brown crystalline powder . It has the empirical formula C5H5ClN2 and a molecular weight of 128.56 . It is a useful synthetic intermediate and can be used to synthesize zopiclone, a cyclopyrrolone member of a family of non-benzodiazepine GABAA receptor agonists .
Synthesis Analysis
2-Amino-5-chloropyridine can be synthesized and a single crystal can be grown by slow evaporation solution technique (SEST) . It undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloropyridine can be represented by the SMILES string Nc1ccc(Cl)cn1
. In the crystal, the 2-amino-5-chloropyridine molecules interact with the carboxyl groups of benzoic acid molecules through N—H O and O—H N hydrogen bonds .
Chemical Reactions Analysis
2-Amino-5-chloropyridine undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes facile temperature-dependent displacement of chloride by bromide via Sandmeyer reaction to yield 2,5-dibromopyridine .
Physical And Chemical Properties Analysis
2-Amino-5-chloropyridine is a beige to beige-brown crystalline powder . It has a molecular weight of 128.56 . The compound is solid at room temperature .
Scientific Research Applications
Catalytic Applications
2-Amino-5-chloropyridine has been utilized in catalysis, particularly in the amination of polyhalopyridines. Jianguo Ji, Tao Li, and W. Bunnelle (2003) demonstrated its use in the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, yielding a high isolated yield and excellent chemoselectivity (Jianguo Ji et al., 2003).
Crystallography and Molecular Interaction Studies
The compound has been extensively studied in crystallography and molecular interactions. For instance, M. Hemamalini and H. Fun (2010) explored its crystal structure with fumaric acid, revealing the planarity of the molecule and the formation of two-dimensional networks through hydrogen bonding (M. Hemamalini & H. Fun, 2010). Additionally, M. Pourayoubi et al. (2007) redetermined its crystal structure at 100 K, observing centrosymmetric dimers via hydrogen bonds (M. Pourayoubi et al., 2007).
Materials Science
In the field of materials science, Dinesh Jasrotia et al. (2019) studied its use in creating a hybrid inorganic-organic material with potential electro-optical properties (Dinesh Jasrotia et al., 2019).
Spectroscopy and Vibrational Studies
The compound has also been a subject of spectroscopy and vibrational studies. J. S. Al-Otaibi (2015) conducted Fourier transform infrared (FT-IR) and FT-Raman spectra studies, providing insights into its vibrational modes and molecular geometry (J. S. Al-Otaibi, 2015).
Electrocatalytic Synthesis
A. Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-chloropyridine, highlighting its potential in electrochemical applications (A. Gennaro et al., 2004).
Pharmaceutical and Medicinal Chemistry
While avoiding specifics on drug use, dosage, and side effects, it's noteworthy that the compound has been studied in the context of pharmaceuticals. Abdelouahid Samadi et al. (2010) explored its role in the synthesis of multipotent drugs for treating Alzheimer's and neuronal vascular diseases (Abdelouahid Samadi et al., 2010).
Crystal Growth and Physical Properties
T. Suthan et al. (2011) studied the crystal growth and physical properties of organic 2-amino-5-chloropyridine single crystals, contributing to the understanding of its material properties (T. Suthan et al., 2011).
Safety And Hazards
2-Amino-5-chloropyridine is considered hazardous. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-chloropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBVGJEFDMHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073247 | |
Record name | 2-Amino-5-chloropyridine | |
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Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Amino-5-chloropyridine | |
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Product Name |
2-Amino-5-chloropyridine | |
CAS RN |
1072-98-6 | |
Record name | 2-Amino-5-chloropyridine | |
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Record name | 2-Amino-5-chloropyridine | |
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Record name | 2-Amino-5-chloropyridine | |
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Record name | 2-Amino-5-chloropyridine | |
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Record name | 5-chloro-2-pyridylamine | |
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Record name | 2-Amino-5-chloropyridine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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